Isosakuranetin
Overview
Description
Isosakuranetin is an O-methylated flavonoid, specifically the 4’-methoxy derivative of naringenin, a flavanone. It is found in various citrus fruits such as sweet orange, blood orange, and mandarin. This compound is known for its potent inhibitory effects on TRPM3 channels, which are involved in various physiological processes .
Mechanism of Action
- It interacts with specific cellular targets, but the exact primary targets are not fully elucidated. However, some studies suggest that it inhibits TRPM3 channels .
- For example, it suppresses UV-B-induced matrix metalloproteinase-1 (MMP-1) expression in human keratinocytes, which is relevant for skin photoaging .
- Additionally, it inhibits phosphorylation of mitogen-activated protein kinase (MAPK) signaling components (ERK1/2, JNK1/2, and p38 proteins) in response to UV-B exposure .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Isosakuranetin interacts with various biomolecules, including enzymes and proteins. It has been identified as a potent inhibitor of TRPM3 channels . It also inhibits calcium uptake induced by pregnenolone sulfate in HEK293 cells expressing mouse transient receptor potential melastatin 3 (TRPM3, IC50 = 50 nM) .
Cellular Effects
This compound has diverse biological activities. It has been found to affect gut microbial diversity and metabolomics in mice . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits the activity of S. aureus SrtA, a key enzyme involved in bacterial adhesion to fibrinogen, biofilm formation, and invasion of A549 cells .
Temporal Effects in Laboratory Settings
This compound exhibits significant inhibitory effects on SrtA-related virulence properties over time . It also inhibits the haemolytic activity of S. aureus in vitro at a concentration of 32 μg/mL .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated in vivo efficacy in a mouse model of S. aureus-induced pneumonia by significantly improving survival rates and reducing lung damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It affects the amino acid metabolic pathways in mice, including taurine and hypotaurine metabolism, glutathione metabolism, histidine metabolism, D-glutamate metabolism, etc .
Subcellular Localization
It is known that N-terminal membrane-spanning domains are necessary to ensure endoplasmic reticulum localization and anchoring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isosakuranetin can be synthesized through the methylation of naringenin. The process involves the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly citrus fruits. The extraction process includes steps such as solvent extraction, purification using chromatography techniques, and crystallization to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Oxidized flavonoid derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Isosakuranetin has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its role in plant defense mechanisms and as a phytoalexin.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of health supplements and cosmetic products due to its bioactive properties
Comparison with Similar Compounds
Naringenin: The parent flavanone, lacking the methoxy group at the 4’ position.
Sakuranetin: Another O-methylated flavanone, differing in the position of the methoxy group.
Didymin: A glycoside derivative of isosakuranetin, found in citrus fruits.
This compound’s unique structure and bioactivity make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUJXQRRKBLVOO-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963980 | |
Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-43-3 | |
Record name | Isosakuranetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosakuranetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSAKURANETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02X7TF8UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isosakuranetin demonstrates inhibitory activity against several targets, including:
- Sortase A (SrtA) in Staphylococcus aureus: [] This enzyme is crucial for bacterial adhesion and invasion. This compound inhibits SrtA activity, disrupting these virulence properties. []
- Transient receptor potential melastatin 3 (TRPM3) channels: [, , , ] These channels are involved in sensing noxious heat and mediating inflammatory pain. This compound selectively blocks TRPM3, leading to antinociceptive effects in animal models. [, , , ]
ANone: this compound directly binds to SrtA, as revealed by fluorescence quenching and molecular docking studies. [] This binding inhibits SrtA enzymatic activity, which consequently diminishes the bacteria's ability to adhere to fibrinogen, form biofilms, and invade human cells. []
ANone: this compound effectively inhibits the haemolytic activity of Staphylococcus aureus in vitro. [] This effect is attributed to the compound's ability to suppress both the transcription and expression of Hla in a dose-dependent manner. Additionally, this compound regulates the transcription of RNAIII, a key upstream regulator of Hla expression. []
ANone: this compound has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol. [, , ]
ANone: Structural characterization of this compound utilizes techniques such as 1H-NMR, 13C-NMR, and HR-MS. [, , , ] Additionally, two-dimensional (2-D) COSY, heteronuclear multiple quantum coherence (HMQC), and heteronuclear multiple-bond correlation (HMBC) spectroscopy experiments further elucidate its structure. []
ANone: Studies on spray-drying of propolis extracts, where this compound is a key component, show that its stability is affected by temperature. Lower temperatures (around 40 °C) are recommended to minimize losses during the drying process. []
ANone: This section is not applicable as the provided research does not focus on the catalytic properties of this compound.
ANone: Yes, several computational techniques have been employed:
- Molecular docking: Used to investigate the binding interactions between this compound and SrtA, identifying key amino acid residues involved. []
- QSAR models: Developed to understand the relationship between the structure of this compound and its inhibitory activity against SrtA. []
- Density functional theory (DFT) calculations: Performed to evaluate the antioxidant activity of this compound through various mechanisms like hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). []
ANone: Studies comparing this compound with other flavonoids, like hesperetin and naringenin, reveal that:
- Methylation of hydroxyl groups: Increases antifungal activity. This compound and sakuranetin (methylated forms of naringenin) exhibit stronger antifungal effects compared to naringenin. []
- Presence and position of hydroxyl groups: Influences neuroprotective effects. This compound, hesperetin, and isorhamnetin, despite their structural similarities, differentially activate pro-survival signaling molecules, highlighting the importance of specific hydroxyl group positioning. []
- Glycosylation: Influences precipitation during storage. This compound rutinoside, the glycosylated form, is more prone to precipitation in processed orange juice compared to fresh juice. []
ANone: This aspect is not discussed in the provided research articles.
ANone: Liver cirrhosis significantly increases the total area under the plasma concentration-time curve (AUC) of tofacitinib due to decreased non-renal clearance and intestinal intrinsic clearance. [] Treatment with this compound in cirrhotic rats restores these parameters, potentially by inducing CYP3A1/2 and CYP2C11 enzymes involved in tofacitinib metabolism. This induction might be regulated by pregnane X receptor (PXR) and constitutive androstane receptor (CAR). []
ANone: In a mouse model of Staphylococcus aureus-induced pneumonia, this compound significantly improved survival rates and reduced lung damage. []
ANone: In a rat model of peripheral neuropathy, this compound dose-dependently alleviated mechanical, thermal, and cold hyperalgesia without affecting motor performance. []
ANone: Research suggests that epiallopregnanolone sulfate (PM5S), a progesterone sulfate, enhances glucose-stimulated insulin secretion (GSIS) via TRPM3 channels. [] this compound, a TRPM3 inhibitor, abolished the PM5S-induced increase in GSIS. [] Interestingly, PM5S is found in lower concentrations in the serum of women with GDM, indicating a potential link between PM5S, TRPM3, and GDM. []
ANone: The provided research does not offer insights into resistance mechanisms associated with this compound.
ANone: These specific aspects are not extensively addressed in the provided research articles.
ANone: this compound was first isolated from the flowers of Poncirus trifoliata and characterized as a flavanone glycoside. [, ] Subsequent studies identified its presence in various other plant sources, including citrus fruits and Artemisia species. [, , ]
ANone: The research highlights the multidisciplinary nature of this compound investigations:
- Chemistry: Extraction, isolation, purification, and structural elucidation of this compound from various natural sources. [, , , ]
- Pharmacology: Investigating the pharmacological effects of this compound, including its anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. [, , , , , , ]
- Microbiology: Evaluating the impact of this compound on bacterial growth and virulence factors, particularly in the context of Staphylococcus aureus. []
- Computational Biology: Utilizing computational tools like molecular docking and QSAR to understand the structure-activity relationship of this compound and identify potential mechanisms of action. [, ]
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